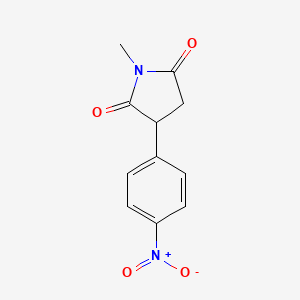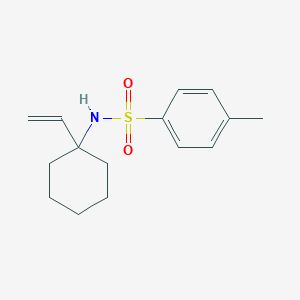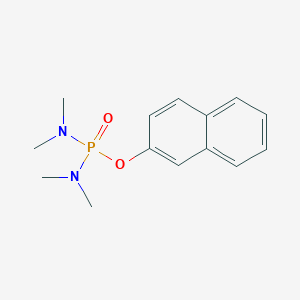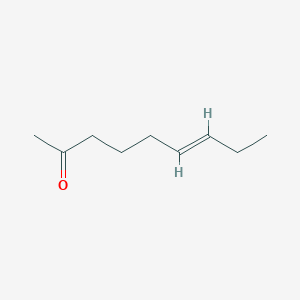
6E-Nonen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6E-Nonen-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond located at the sixth carbon atom in the E-configuration. This compound is known for its role as a biosynthetic precursor in the production of pheromones in certain bark beetles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6E-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6E-Nonen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of pheromone biosynthesis in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of this compound to these pheromones .
Comparaison Avec Des Composés Similaires
Similar Compounds
6Z-Nonen-2-one: Another isomer with the double bond in the Z-configuration.
6E-Nonen-1-ol: An alcohol derivative of 6E-Nonen-2-one.
Brevicomin: A pheromone produced from this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of pheromones in certain bark beetles. Its E-configuration and ketone functional group make it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(E)-non-6-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |
Clé InChI |
TVHAWOPAFXXIQM-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/CCCC(=O)C |
SMILES canonique |
CCC=CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


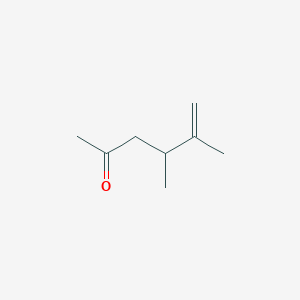

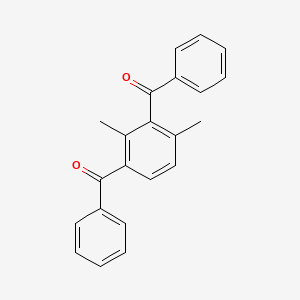
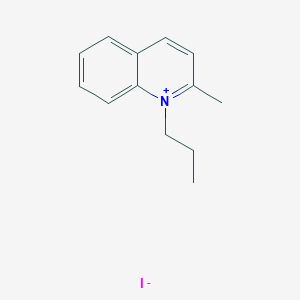
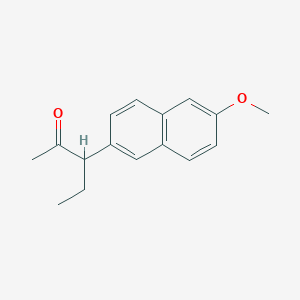
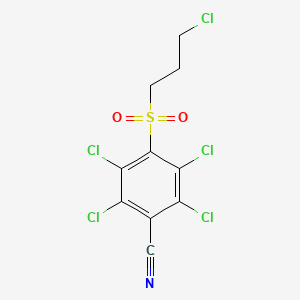
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
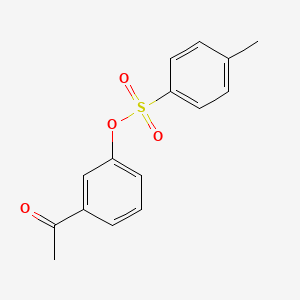
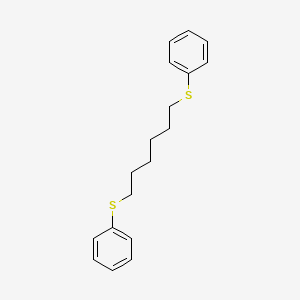

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
